N-[2-(2,3,5-trimethylphenoxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(2,3,5-trimethylphenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.18892296 g/mol and the complexity rating of the compound is 279. The solubility of this chemical has been described as 35.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
- Phosphine-Catalyzed Annulation : A study showcases the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process. This methodology could be applicable to related compounds for generating complex heterocycles useful in drug discovery and materials science (Zhu, Lan, & Kwon, 2003).
Structural Chemistry and Hydrogen Bonding
- Hydrogen Bonded Structures in Organic Amine Oxalates : Research on the hydrogen bonded networks in amine oxalates, including structures and thermal stability, offers insights into the design of molecular assemblies and materials with specific properties (Vaidhyanathan, Natarajan, & Rao, 2002).
Molecular Electronics and Luminescence
- π-Conjugated Oligomers : The synthesis and investigation of the electrochemical and optical properties of π-conjugated dithieno[3,2-b:2',3'-d]pyrrole oligomers reveal the potential of such compounds in the development of luminescent materials and electronic devices (Yassin, Leriche, & Roncali, 2010).
Anticancer Research
- Organotin Carboxylates : The synthesis and in vitro antitumor activity of organotin carboxylates, highlighting their potential as anticancer agents. This research area explores the therapeutic applications of organometallic compounds, including their mechanisms of action and efficacy against cancer cell lines (Ng, Das, Gielen, & Tiekink, 1992).
(Bio)catalysis and Anticancer Activities
- Oxovanadium(V), Dioxomolybdenum(VI), and Copper(II) Complexes : Exploring the (bio)catalytic and anticancer activities of complexes with amide–imine conjugates. Such studies contribute to the development of novel catalysts for chemical transformations and the investigation of metal complexes as potential anticancer agents (Ta, Ghosh, Ghosh, Brandão, Félix, Hira, Manna, & Das, 2019).
Properties
IUPAC Name |
oxalic acid;N-[2-(2,3,5-trimethylphenoxy)ethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-6-13(4)16-7-8-17-15-10-11(2)9-12(3)14(15)5;3-1(4)2(5)6/h9-10,13,16H,6-8H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMOTZXTTGXMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC(=CC(=C1C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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